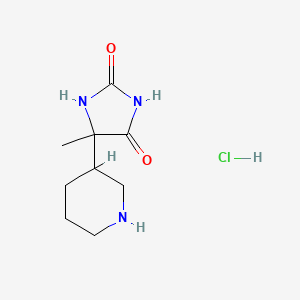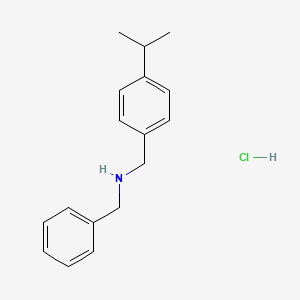
N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)pivalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)pivalamide (BDT) is a chemical compound that has gained attention in the scientific community due to its potential use in various applications. BDT is a white crystalline powder that is soluble in organic solvents, and it has a molecular weight of 392.54 g/mol.
Wissenschaftliche Forschungsanwendungen
Synthesis and Analysis of Derivatives
N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)pivalamide has been explored in the context of synthesizing bi-functional melamine derivatives and analyzing their polycondensates. Matsukawa et al. (1980) conducted a study synthesizing derivatives of melamine, a compound closely related to this compound, and analyzed their polycondensation reactions. This research contributes to understanding the chemical properties and potential applications of such compounds in various industrial and scientific fields (Matsukawa et al., 1980).
Coordination Polymers and Catalytic Properties
Research by Sotnik et al. (2015) investigated the assembly of heterometallic coordination polymers using trigonal complex blocks and polypyridine spacers, which include structures related to this compound. These polymers demonstrated diverse topologies and properties like sorption and catalytic activity, indicating the potential for these compounds in material science and catalysis (Sotnik et al., 2015).
DNA Binding and Cytotoxicity
The compound's structural analogs have been studied for their ability to interact with DNA. Wakelin et al. (2003) explored bisintercalating threading diacridines, which, like this compound, contain dimethylamino groups. These compounds demonstrated significant DNA binding and were investigated for their cytotoxic effects, highlighting the potential for therapeutic applications (Wakelin et al., 2003).
Synthesis of Polyamides
Research on the synthesis of new polyamides containing s-triazine rings, a core structure in this compound, was conducted by Sagar et al. (2001). This study focused on the creation of polyamides with specific properties, contributing to the understanding of how triazine-based compounds can enhance material properties in polymers (Sagar et al., 2001).
Solvent Extraction and Complexation Studies
The compound's relevance in solvent extraction and complexation was explored by Drew et al. (2004). They studied the extraction properties and metal ion complexation of ligands related to this compound, providing insights into its potential applications in separation processes and coordination chemistry (Drew et al., 2004).
Wirkmechanismus
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)pivalamide . These factors can include pH, temperature, presence of other molecules, and more. Understanding these influences is crucial for optimizing the use and effectiveness of this compound.
Eigenschaften
IUPAC Name |
N-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl]-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N6O/c1-13(2,3)10(20)14-8-9-15-11(18(4)5)17-12(16-9)19(6)7/h8H2,1-7H3,(H,14,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXDBMLUSOUTGFN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCC1=NC(=NC(=N1)N(C)C)N(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N6O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 3-(4-fluorophenyl)-5-(2-(4-nitrophenyl)acetamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2400186.png)

![4-(4-chlorophenyl)-6-fluoro-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide](/img/structure/B2400189.png)
![Methyl 4-({[(tert-butoxy)carbonyl]amino}methyl)piperidine-4-carboxylate](/img/structure/B2400191.png)
![1-[(4-Methoxyphenyl)methyl]cyclopropane-1-carboxylic acid](/img/structure/B2400194.png)
![[6-[(4-Methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 3,4-difluorobenzoate](/img/structure/B2400195.png)
![(Z)-4-(azepan-1-ylsulfonyl)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2400196.png)
![1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(2-phenylpropyl)piperidine-3-carboxamide](/img/structure/B2400197.png)

![N-[2-[6-(2,2,2-Trifluoroethoxy)pyridin-3-yl]ethyl]prop-2-enamide](/img/structure/B2400201.png)
![N-isobutyl-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2400203.png)

![4-{4-[(difluoromethyl)sulfanyl]phenyl}-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B2400206.png)